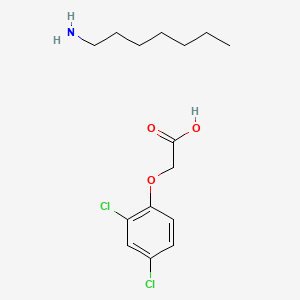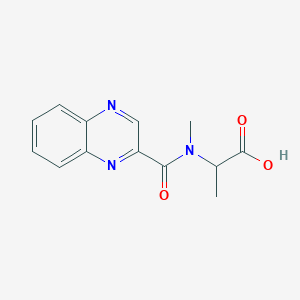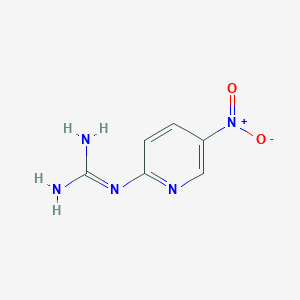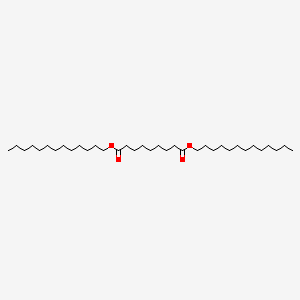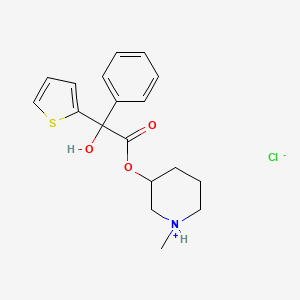
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves several steps. One common method starts with the preparation of ethyl 1-methylpiperidine-3-carboxylate (nipecotate) by hydrogenating the quaternary salt of ethyl pyridine-3-carboxylate . This intermediate is then reacted with bromothiophene in the presence of magnesium turnings in dry ether to form (1-methyl-3-piperidyl)di(2-thienyl)carbinol . The carbinol is dehydrated using a mixture of hydrochloric and sulfuric acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale hydrogenation and dehydration processes. The use of rotating steel autoclaves and Raney nickel catalysts is common in the hydrogenation step . The dehydration step is often carried out using formic acid or other strong acids to ensure high yields .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, Raney nickel catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and piperidine rings.
Reduction: Reduced forms of the thienyl ring.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-piperidylidene-2-thienylmethane citrate: Another piperidine derivative with similar structural features.
1-Methyl-3-piperidylidene-2-thienylcarbinol: A closely related compound used in similar applications.
Uniqueness
1-Methyl-3-piperidyl-alpha-(2-thienyl)mandelate hydrochloride is unique due to its specific combination of the piperidine and thienyl moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
36616-49-6 |
|---|---|
Fórmula molecular |
C18H22ClNO3S |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
(1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2-phenyl-2-thiophen-2-ylacetate;chloride |
InChI |
InChI=1S/C18H21NO3S.ClH/c1-19-11-5-9-15(13-19)22-17(20)18(21,16-10-6-12-23-16)14-7-3-2-4-8-14;/h2-4,6-8,10,12,15,21H,5,9,11,13H2,1H3;1H |
Clave InChI |
QHFKYIZPFKOCOP-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



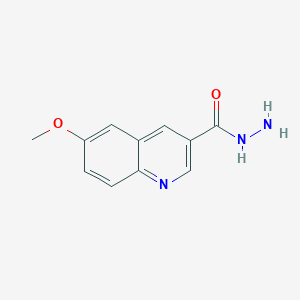

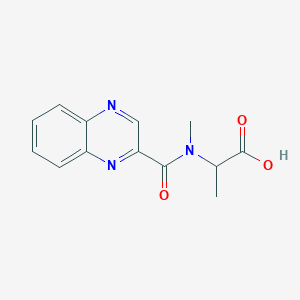
![Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride](/img/structure/B13744443.png)
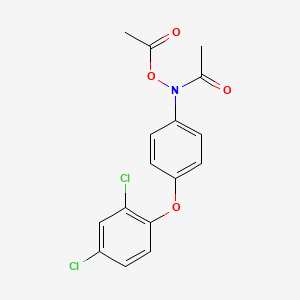
![8-Bromo-2-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B13744456.png)

![3-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744470.png)

